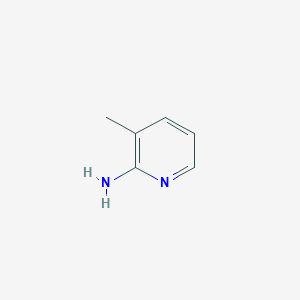

2-Amino-3-methylpyridine

Description

Properties

IUPAC Name |

3-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-5-3-2-4-8-6(5)7/h2-4H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGDQRXPEZUNWHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Record name | 2-amino-3-methylpyridine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3051759 | |

| Record name | 2-Amino-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1603-40-3 | |

| Record name | 2-Amino-3-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1603-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3-methylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001603403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-3-picoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=450 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyridinamine, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-2-pyridylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-3-METHYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2WWD85QY6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-3-methylpyridine: Physical, Chemical, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-methylpyridine, also known as 2-amino-3-picoline, is a pivotal heterocyclic building block with significant applications in the pharmaceutical and agrochemical industries. Its unique structural and electronic properties make it a versatile precursor for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, with a particular focus on its role as a key intermediate in the synthesis of notable drugs such as Pemirolast and Lumacaftor (B1684366). Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to serve as a valuable resource for researchers and professionals in drug discovery and development.

Physical and Chemical Properties

This compound is a solid at room temperature, appearing as a white, colorless to light orange or yellow powder or lump. It is soluble in water and methanol.[1]

Tabulated Physical and Chemical Data

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₈N₂ | |

| Molecular Weight | 108.14 g/mol | |

| CAS Number | 1603-40-3 | |

| Appearance | White, colorless to light orange/yellow powder/lump/liquid | [1] |

| Melting Point | 29-31 °C | |

| Boiling Point | 221-222 °C | |

| Density | 1.073 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.5823 | |

| Flash Point | 118 °C (closed cup) | [2] |

| pKa | Data available in IUPAC Digitized pKa Dataset | [3] |

| Solubility | Soluble in water and methanol | [1] |

Spectral Data and Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ exhibits characteristic signals for the aromatic protons and the methyl and amino groups. The aromatic protons appear as a multiplet in the range of δ 6.846-8.110 ppm. The methyl group protons (CH₃) resonate as a singlet at approximately δ 2.334 ppm, and the amino group protons (NH₂) appear as a broad singlet around δ 5.430 ppm.[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides insights into the carbon framework of the molecule. The signals for the pyridine (B92270) ring carbons are observed in the aromatic region of the spectrum. Computational studies have shown a good correlation between experimental and calculated chemical shifts.[5]

FT-IR Spectroscopy

The FT-IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups. The N-H stretching vibrations of the primary amine group are typically observed in the region of 3200-3500 cm⁻¹. C-H stretching vibrations of the methyl group and the aromatic ring are also present, along with C=C and C=N stretching vibrations characteristic of the pyridine ring.[6]

Mass Spectrometry

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 108, corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of a hydrogen atom to form a stable ion, and cleavage of the methyl group. The stability of the pyridine ring would likely result in it being a prominent fragment.

Synthesis and Reactivity

This compound can be synthesized through various methods, with the Chichibabin reaction being a classic approach. This reaction involves the amination of 3-methylpyridine (B133936) (3-picoline) using sodium amide (NaNH₂).[7] An alternative synthesis route starts from 2-cyano-3-methylpyridine (B185307).[4]

Experimental Protocol: Synthesis from 2-Cyano-3-methylpyridine

This two-step protocol provides a method for the synthesis of this compound.[4]

Step 1: Synthesis of 3-methyl-2-pyridinecarboxamide

-

Add 50g of 2-cyano-3-methylpyridine to 650ml of a mixed solvent of 5% (w/v) NaOH aqueous solution and acetone (B3395972).

-

With stirring, add 125ml of 10% (w/v) H₂O₂ dropwise over 15 minutes.

-

Heat the reaction mixture to 50°C and continue stirring for 3.5 hours.

-

After the reaction is complete, evaporate the acetone under reduced pressure at a temperature below 50°C.

-

Cool the remaining aqueous solution to induce crystallization.

-

Filter the solid product and dry to obtain 3-methyl-2-pyridinecarboxamide.

Step 2: Hofmann Rearrangement to this compound

-

Prepare a sodium hypobromite (B1234621) solution by cooling 320 ml of 12% (w/v) NaOH aqueous solution to 0-5°C in an ice-salt bath and slowly adding 25 ml of liquid bromine dropwise. Maintain this temperature for 30 minutes.

-

Dissolve the 3-methyl-2-pyridinecarboxamide obtained in the previous step in 250 ml of 12% (w/v) NaOH aqueous solution.

-

Add the freshly prepared sodium hypobromite solution dropwise to the carboxamide solution at 0°C.

-

After the addition is complete, raise the temperature to 60°C for 30 minutes.

-

Cool the reaction mixture and extract three times with 250 ml of ethyl acetate.

-

Wash the combined organic phases twice with 50 ml of water, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield this compound.[4]

Role in Drug Development and Biological Signaling Pathways

This compound is a crucial intermediate in the synthesis of several pharmaceuticals, including the mast cell stabilizer Pemirolast and the cystic fibrosis drug Lumacaftor.[8] Understanding the mechanism of action of these drugs provides insight into the biological pathways that can be targeted by molecules derived from this versatile scaffold.

Pemirolast and the Mast Cell Degranulation Pathway

Pemirolast is used for the treatment of allergic conjunctivitis. Its primary mechanism of action is the stabilization of mast cells, which prevents the release of histamine (B1213489) and other inflammatory mediators.[9][10] This is achieved by inhibiting the influx of calcium ions into mast cells, a critical step in the degranulation process that is triggered by allergens.[10][11]

Caption: Pemirolast's inhibitory action on the mast cell degranulation pathway.

Lumacaftor and the CFTR Protein Processing Pathway

Lumacaftor is a component of a combination therapy for cystic fibrosis in patients with the F508del mutation. This mutation leads to misfolding of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, causing it to be retained in the endoplasmic reticulum (ER) and subsequently degraded, rather than being trafficked to the cell surface to function as a chloride ion channel.[12][13] Lumacaftor acts as a "corrector" by binding to the misfolded F508del-CFTR protein, improving its conformational stability and facilitating its processing and transport to the cell membrane.[12][14]

Caption: Lumacaftor's role in correcting F508del-CFTR protein processing.

Safety and Handling

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[2] It may also cause damage to organs through prolonged or repeated exposure.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be used when handling this compound. It should be stored in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a chemical intermediate of significant value, particularly in the realm of medicinal chemistry. Its physical and chemical properties are well-characterized, and various synthetic routes are established. The true potential of this molecule is realized in its application as a scaffold for the development of drugs targeting a range of diseases, as exemplified by Pemirolast and Lumacaftor. The exploration of new derivatives of this compound continues to be a promising avenue for the discovery of novel therapeutics. This guide serves as a foundational resource for researchers aiming to harness the potential of this important heterocyclic compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. This compound | C6H8N2 | CID 15347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound | Semantic Scholar [semanticscholar.org]

- 8. 2-Amino-3-Methyl Pyridine [jubilantingrevia.com]

- 9. benchchem.com [benchchem.com]

- 10. What is the mechanism of Pemirolast Potassium? [synapse.patsnap.com]

- 11. benchchem.com [benchchem.com]

- 12. The safety of lumacaftor and ivacaftor for the treatment of cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Introduction - Clinical Review Report: Lumacaftor/Ivacaftor (Orkambi) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Lumacaftor-ivacaftor in the treatment of cystic fibrosis: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-3-methylpyridine (CAS 1603-40-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-3-methylpyridine (CAS: 1603-40-3), a pivotal heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals. This document collates its chemical and physical properties, detailed experimental protocols for its synthesis and applications, spectroscopic data, and insights into its biological activities.

Chemical and Physical Properties

This compound, also known as 2-amino-3-picoline, is a solid at room temperature that appears as yellow to dark yellow moist crystals or may exist as a liquid.[1][2] Its key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | 3-methylpyridin-2-amine | [3] |

| Synonyms | 2-Amino-3-picoline, 3-Methyl-2-pyridinamine | [1][3] |

| Molecular Formula | C₆H₈N₂ | [3] |

| Molecular Weight | 108.14 g/mol | [3][4] |

| Appearance | Yellow to dark yellow moist crystals, solid or liquid | [1][2][5] |

| Melting Point | 29-31 °C | [1][4][5] |

| Boiling Point | 221-222 °C | [1][4] |

| Density | 1.073 g/mL at 25 °C | [1][5] |

| Flash Point | 118 °C | [4][6] |

| Water Solubility | Soluble | [7][8][9][10] |

| pKa | 7.24 (+1) at 25 °C | [10][11] |

Table 2: Spectroscopic and Chromatographic Data

| Property | Value | Source(s) |

| Refractive Index (n20/D) | 1.5823 | [11][12][13] |

| Vapor Pressure | 0.11 mmHg at 25 °C | [7][8][9] |

| LogP (Octanol/Water Partition Coefficient) | 0.61 | [14] |

| Kovats Retention Index (Standard non-polar) | 1055.5 | [3] |

| Kovats Retention Index (Semi-standard non-polar) | 1099 | [3] |

| Kovats Retention Index (Standard polar) | 1883 | [3] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is through a two-step process starting from 2-cyano-3-methylpyridine (B185307). This involves the hydrolysis of the nitrile to an amide, followed by a Hofmann rearrangement.

Experimental Protocol: Synthesis from 2-Cyano-3-methylpyridine

Step 1: Synthesis of 3-Methyl-2-pyridinecarboxamide

-

In a suitable reaction vessel, add 50g of 2-cyano-3-methylpyridine to 650ml of a mixed solvent of 5% (w/v) aqueous sodium hydroxide (B78521) and acetone (B3395972).

-

With stirring, add 125ml of 10% (w/v) hydrogen peroxide dropwise over 15 minutes.

-

Heat the reaction mixture to 50°C and continue stirring for 3.5 hours.

-

After the reaction is complete, evaporate the acetone under reduced pressure at a temperature below 50°C.

-

Cool the remaining aqueous solution to induce crystallization.

-

Filter the precipitate and dry to yield 3-methyl-2-pyridinecarboxamide as a white solid. The expected yield is approximately 85.3%.[5]

Step 2: Hofmann Rearrangement to this compound

-

Prepare a sodium hypobromite (B1234621) solution by cooling 320 ml of 12% (w/v) aqueous sodium hydroxide to 0-5°C in an ice-salt bath.

-

Slowly add 25 ml of liquid bromine dropwise to the cold sodium hydroxide solution and maintain the temperature for 30 minutes.

-

In a separate vessel, dissolve the 3-methyl-2-pyridinecarboxamide obtained in Step 1 in 250 ml of 12% (w/v) aqueous sodium hydroxide.

-

Add the freshly prepared sodium hypobromite solution dropwise to the amide solution at 0°C. The white solid will gradually dissolve.

-

After the addition is complete, raise the temperature to 60°C for 30 minutes.

-

Cool the reaction mixture and extract three times with 250 ml of ethyl acetate.

-

Combine the organic phases and wash twice with 50 ml of water.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain a red liquid.

-

Purify the crude product by vacuum distillation, collecting the fraction at 107-108.5°C and 2.67 kPa. The product will solidify upon cooling to room temperature. The expected yield is approximately 88.5%.[5]

Caption: Synthetic pathway for this compound.

Applications in Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds. One notable application is in the preparation of substituted pyridines, such as 2,5-dibromo-3-methylpyridine.

Experimental Protocol: Synthesis of 2,5-Dibromo-3-methylpyridine

-

In a four-necked flask, combine this compound and acetic anhydride.

-

Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography.

-

Once the reaction is complete, cool the solution to 20-25°C.

-

Slowly add liquid bromine dropwise to the reaction mixture.

-

After the addition is complete, continue the reaction at 50-60°C for 2-3 hours.

-

Add water to dissolve all solid material.

-

Add sodium hydroxide solution dropwise and continue the reaction for another 30 minutes.

-

Filter the resulting precipitate, dry, and recrystallize to obtain 2-amino-3-methyl-5-bromopyridine.

-

Add the 2-amino-3-methyl-5-bromopyridine to a solution of hydrogen bromide.

-

Under the catalysis of copper bromide, add a saturated solution of sodium nitrite (B80452) dropwise while maintaining the temperature between -5 and 10°C.

-

Continue the reaction for 2-4 hours to yield 2,5-dibromo-3-methylpyridine.[5]

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ typically shows a singlet for the methyl protons, a broad singlet for the amine protons, and a multiplet for the three aromatic protons on the pyridine (B92270) ring.[5]

¹H NMR Data (CDCl₃):

-

δ 2.334 (s, 3H, CH₃)

-

δ 5.430 (br s, 2H, NH₂)

-

δ 6.846 - 8.110 (m, 3H, pyridine H)[5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

FT-IR Spectroscopy

The FT-IR spectrum reveals the characteristic functional groups present in the molecule. Key vibrational frequencies are expected for the N-H stretching of the amine group, C-H stretching of the methyl and aromatic groups, and C=C and C=N stretching of the pyridine ring.

General Experimental Protocol for Spectroscopic Analysis

NMR Spectroscopy (¹H and ¹³C):

-

Prepare a sample by dissolving approximately 10-20 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum using a standard pulse program.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program.

-

Process the spectra by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak.

FT-IR Spectroscopy:

-

For a solid sample, prepare a KBr pellet by grinding a small amount of this compound with dry KBr and pressing it into a thin, transparent disk.

-

Alternatively, for a liquid sample (if melted), a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Biological Activity and Signaling Pathways

This compound and its derivatives have garnered significant interest in drug development due to their biological activities. Notably, this class of compounds has been identified as inhibitors of nitric oxide synthase (NOS).[5]

Nitric oxide (NO) is a crucial signaling molecule involved in various physiological processes, including neurotransmission, vasodilation, and the immune response.[3] It is synthesized from L-arginine by a family of enzymes known as nitric oxide synthases (NOS). There are three main isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[1][3][4] Overproduction of NO by nNOS has been implicated in neurodegenerative disorders, making selective nNOS inhibitors valuable therapeutic targets.[1][3]

The 2-aminopyridine (B139424) scaffold is a key pharmacophore in many potent and selective NOS inhibitors.[1][3][7] These inhibitors typically act by competing with the substrate, L-arginine, at the active site of the enzyme. The amino group of the 2-aminopyridine moiety often forms crucial hydrogen bonds with key amino acid residues in the active site, such as glutamate, thereby blocking the binding of L-arginine and inhibiting the synthesis of NO.[7]

Caption: Mechanism of NOS inhibition by 2-aminopyridine derivatives.

Safety Information

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[4][14][15] It may also cause damage to organs through prolonged or repeated exposure.[14][15] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator, in a well-ventilated area.[4]

Table 3: GHS Hazard Information

| Hazard Statement | Description | Source(s) |

| H301 | Toxic if swallowed | [3][4][14] |

| H311 | Toxic in contact with skin | [3][4][14] |

| H331 | Toxic if inhaled | [14] |

| H315 | Causes skin irritation | [4] |

| H319 | Causes serious eye irritation | [4] |

| H335 | May cause respiratory irritation | [4] |

| H373 | May cause damage to organs through prolonged or repeated exposure | [14][15] |

Conclusion

This compound is a valuable chemical intermediate with well-defined properties and synthetic routes. Its utility in the development of biologically active molecules, particularly as a scaffold for NOS inhibitors, underscores its importance in medicinal chemistry and drug discovery. This guide provides a foundational resource for researchers working with this compound, emphasizing safe handling, detailed experimental procedures, and an understanding of its chemical and biological characteristics. Further research into its specific interactions with biological targets will continue to expand its applications.

References

- 1. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-based Scaffold with a Pyridine Linker - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. escholarship.org [escholarship.org]

- 8. This compound | C6H8N2 | CID 15347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 10. chimia.ch [chimia.ch]

- 11. US4386209A - Chichibabin reaction - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

Spectroscopic Profile of 2-Amino-3-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 2-Amino-3-methylpyridine (also known as 2-amino-3-picoline), a valuable building block in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits distinct signals for the aromatic protons, the amino group protons, and the methyl group protons. The chemical shifts and coupling constants are influenced by the solvent used for analysis.

Table 1: ¹H NMR Spectroscopic Data for this compound.

| Proton Assignment | Chemical Shift (δ) in CDCl₃ (ppm) [1] | Coupling Constants (J) in CDCl₃ (Hz) [1] | Chemical Shift (δ) in DMSO-d₆ (ppm) [1] | Coupling Constants (J) in DMSO-d₆ (Hz) [1] |

|---|---|---|---|---|

| H-6 | 7.98 | J(H6,H5) = 5.1, J(H6,H4) = 1.8, J(H6,CH₃) = 0.6 | 7.99 | J(H6,H5) = 4.8, J(H6,H4) = 1.7 |

| H-4 | 7.18 | J(H4,H5) = 7.2, J(H4,H6) = 1.8, J(H4,CH₃) = 1.0 | 7.28 | J(H4,H5) = 7.4, J(H4,H6) = 1.7, J(H4,CH₃) = 0.7 |

| H-5 | 6.53 | J(H5,H4) = 7.2, J(H5,H6) = 5.1, J(H5,CH₃) = 0.2 | 6.54 | J(H5,H4) = 7.4, J(H5,H6) = 4.8 |

| -NH₂ | 5.22 | - | 5.91 | - |

| -CH₃ | 1.98 | J(CH₃,H6) = 0.6, J(CH₃,H4) = 1.0, J(CH₃,H5) = 0.2 | 2.09 | J(CH₃,H4) = 0.7 |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound.

| Carbon Assignment | Chemical Shift (δ) in CDCl₃ (ppm) |

|---|---|

| C-2 | 158.3 |

| C-6 | 146.7 |

| C-4 | 137.8 |

| C-3 | 121.5 |

| C-5 | 118.9 |

| -CH₃ | 17.4 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is employed to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3444, 3335 | N-H Stretching | Amino Group (-NH₂) |

| 1652 | C=N Stretching | Pyridine Ring |

| 1592 | C=C Stretching | Pyridine Ring |

| 1465 | C-H Bending | Methyl Group (-CH₃) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for this compound.

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₈N₂ |

| Molecular Weight | 108.14 g/mol |

| Ionization Method | Electron Ionization (EI) |

| Molecular Ion (M⁺) m/z | 108[2] |

| Major Fragment Ions (m/z) | 107, 80, 81[2] |

Experimental Protocols

Detailed methodologies are crucial for the reproduction and verification of spectroscopic data.

NMR Spectroscopy Protocol

-

Sample Preparation: The sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), to a concentration of approximately 20-30% for ¹H NMR and a higher concentration for ¹³C NMR.[1] Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: Spectra are acquired on a high-field NMR spectrometer, such as a Bruker AC-300 (300 MHz for ¹H NMR).[2]

-

Data Acquisition: For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each carbon atom.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation: As this compound is a solid at room temperature, the spectrum can be obtained using the melt technique. A small amount of the solid is placed between two potassium bromide (KBr) plates and heated until it melts to form a thin liquid film.[2]

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: A background spectrum of the clean KBr plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument typically scans over the mid-infrared range (4000-400 cm⁻¹).

-

Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification before analysis (GC-MS).[2]

-

Ionization: Electron Ionization (EI) is a common method where the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions (molecular ion and fragment ions) are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for acquiring and interpreting the spectroscopic data of this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to 2-Amino-3-methylpyridine: Molecular Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-3-methylpyridine, a pivotal heterocyclic amine in organic synthesis and medicinal chemistry. This document details its molecular structure, physicochemical properties, and established synthesis and characterization protocols. Furthermore, it elucidates its role as a nitric oxide synthase inhibitor and as a key building block in the synthesis of prominent pharmaceutical agents, Pemirolast and Lumacaftor.

Molecular Structure and Formula

This compound, also known as 2-amino-3-picoline, is an aromatic organic compound. It consists of a pyridine (B92270) ring substituted with an amino group at the 2-position and a methyl group at the 3-position.

Molecular Formula: C₆H₈N₂[1][2][3]

IUPAC Name: 3-methylpyridin-2-amine[4]

CAS Number: 1603-40-3[1][2][5][6]

Molecular Weight: 108.14 g/mol [2][3]

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Physical State | Solid, crystals, or liquid | [1][6][7] |

| Appearance | White to yellow or light orange | [5][6] |

| Melting Point | 29-31 °C | [1][7][8] |

| Boiling Point | 221-222 °C | [1][6][8] |

| Density | 1.073 g/mL at 25 °C | [1][7][8] |

| Refractive Index | n20/D 1.5823 | [1][8] |

| Solubility | Soluble in water and methanol | [5] |

| SMILES | Cc1cccnc1N | [1][2] |

| InChI | 1S/C6H8N2/c1-5-3-2-4-8-6(5)7/h2-4H,1H3,(H2,7,8) | [1][4] |

| InChIKey | RGDQRXPEZUNWHX-UHFFFAOYSA-N | [1][4] |

Experimental Protocols

Synthesis

This two-step synthesis involves the hydrolysis of the nitrile to an amide, followed by a Hofmann rearrangement.

Step 1: Synthesis of 3-Methyl-2-pyridinecarboxamide

-

Add 50g of 2-cyano-3-methylpyridine (B185307) to 650ml of a mixed solvent of 5% (w/w) NaOH aqueous solution and acetone (B3395972).

-

With stirring, add 125ml of 10% (w/w) H₂O₂ dropwise over 15 minutes.

-

Heat the mixture to 50°C and continue stirring for 3.5 hours.

-

After the reaction is complete, evaporate the acetone under reduced pressure at a temperature below 50°C.

-

Cool the remaining aqueous solution to induce crystallization.

-

Filter the precipitate and dry to obtain 3-methyl-2-pyridinecarboxamide. The reported yield is approximately 85.3%.[2]

Step 2: Synthesis of this compound

-

Prepare a sodium hypobromite (B1234621) solution by cooling 320 ml of 12% (w/w) NaOH aqueous solution to 0-5°C in an ice-salt bath and slowly adding 25 ml of liquid bromine dropwise. Maintain this temperature for 30 minutes.

-

Dissolve the 3-methyl-2-pyridinecarboxamide obtained in Step 1 in 250 ml of 12% (w/w) NaOH aqueous solution.

-

At 0°C, add the freshly prepared sodium hypobromite solution dropwise to the amide solution.

-

After the addition is complete and the solid has dissolved, raise the temperature to 60°C for 30 minutes.

-

Cool the reaction mixture and extract three times with 250 ml of ethyl acetate.

-

Wash the combined organic phases twice with 50 ml of water, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation, collecting the fraction at 107-108.5°C at 2.67 kPa to yield this compound. The reported yield is approximately 88.5%.[2]

Caption: Workflow for the synthesis of this compound via Hofmann Rearrangement.

This method involves the direct amination of 3-methylpyridine (B133936) using sodium amide.

-

In a suitable pressure vessel, add 3-methylpyridine to a dispersion of sodium amide in an inert solvent such as xylene or toluene.

-

Pressurize the vessel with ammonia (B1221849) and an inert gas like nitrogen.

-

Heat the mixture to approximately 152°C to initiate the reaction, which is evidenced by the evolution of hydrogen gas.

-

Maintain the reaction at this temperature until hydrogen evolution ceases.

-

Cool the reaction mixture and carefully quench with water.

-

Separate the organic phase and extract the aqueous phase with the same organic solvent.

-

Combine the organic extracts and purify by distillation to obtain a mixture of 2-amino-5-methylpyridine (B29535) and this compound.[8] The isomers can be separated by fractional distillation or chromatography.

Caption: Workflow for the Chichibabin synthesis of this compound.

Characterization

¹H NMR (300 MHz, CDCl₃):

-

Sample Preparation: Dissolve approximately 20% (v/v) of this compound in deuterated chloroform (B151607) (CDCl₃).

-

Typical Chemical Shifts (δ, ppm): 7.98 (d, 1H), 7.18 (d, 1H), 6.53 (dd, 1H), 5.22 (s, 2H, NH₂), 1.98 (s, 3H, CH₃).[9]

¹H NMR (300 MHz, DMSO-d₆):

-

Sample Preparation: Dissolve approximately 30% (v/v) of this compound in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Typical Chemical Shifts (δ, ppm): 7.99 (d, 1H), 7.28 (d, 1H), 6.54 (dd, 1H), 5.91 (s, 2H, NH₂), 2.09 (s, 3H, CH₃).[9]

General NMR Protocol:

-

Instrument: A 300 MHz or higher field NMR spectrometer.

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' for quantitative measurements with multiple scans or a simple 'zg' for a single scan).

-

Number of Scans (NS): Typically 8 to 16 scans for a moderately concentrated sample to improve the signal-to-noise ratio.

-

Relaxation Delay (D1): A delay of 1-5 seconds is generally sufficient for ¹H NMR.

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 200-300 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[2][6]

-

Transfer the mixture to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[2]

-

Mount the pellet in a sample holder for analysis.

Typical IR Absorption Bands:

-

N-H stretching (amino group): 3400-3200 cm⁻¹ (typically two bands for asymmetric and symmetric stretching).

-

C-H stretching (aromatic and methyl): 3100-2900 cm⁻¹.

-

N-H bending (amino group): 1650-1580 cm⁻¹.

-

C=C and C=N stretching (pyridine ring): 1600-1400 cm⁻¹.

-

C-N stretching: 1350-1250 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a volatile organic solvent such as dichloromethane (B109758) or methanol.[10]

-

GC Conditions:

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A typical program might start at 60°C, hold for 1-2 minutes, and then ramp at 10°C/minute to 280°C.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-300.

-

Expected Fragmentation:

-

Molecular Ion (M⁺): m/z 108.

-

Major Fragments: m/z 107 ([M-H]⁺), 80 ([M-HCN-H]⁺).

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs).

Role as a Nitric Oxide Synthase (NOS) Inhibitor

Nitric oxide (NO) is a signaling molecule produced by nitric oxide synthases (NOS). Overproduction of NO by neuronal NOS (nNOS) is implicated in neurodegenerative diseases.[2][6] 2-Aminopyridine (B139424) derivatives are known to be potent and selective inhibitors of nNOS.[5][11] The 2-amino group of the pyridine ring is crucial for binding to the active site of the enzyme, where it forms hydrogen bonds with the carboxylate group of a glutamate (B1630785) residue (Glu592 in rat nNOS).[5] This interaction mimics the binding of the natural substrate, L-arginine, thereby inhibiting the enzyme's activity.

Caption: Mechanism of nNOS inhibition by 2-aminopyridine derivatives.

Precursor for Pemirolast Synthesis

Pemirolast is an anti-allergic drug used for the treatment of asthma. This compound is a key starting material in its synthesis. The synthesis involves the condensation of this compound with ethoxymethylenemalononitrile, followed by cyclization and subsequent reactions to form the final tetrazolyl-pyridopyrimidine structure of Pemirolast.[1]

Caption: Synthetic workflow for Pemirolast from this compound.

Precursor for Lumacaftor Synthesis

Lumacaftor is a drug used to treat cystic fibrosis. The synthesis of Lumacaftor involves the coupling of a 2-halopyridine derivative with an appropriate carboxylic acid amide. This compound is a precursor to the necessary 6-amino-2-halo-3-methylpyridine intermediate.[12]

Caption: Simplified synthetic workflow for Lumacaftor involving a this compound derivative.

Conclusion

This compound is a versatile and valuable molecule in the fields of chemical synthesis and drug development. Its straightforward synthesis and well-defined physicochemical and spectroscopic properties make it a reliable building block. Its role as a scaffold for nitric oxide synthase inhibitors and as a key intermediate in the production of pharmaceuticals like Pemirolast and Lumacaftor underscores its significance for researchers and professionals in the pharmaceutical industry. This guide provides a foundational understanding of this important compound, offering detailed protocols and insights into its applications.

References

- 1. scienceijsar.com [scienceijsar.com]

- 2. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 3. 2-aminopyridines as highly selective inducible nitric oxide synthase inhibitors. Differential binding modes dependent on nitrogen substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. shimadzu.com [shimadzu.com]

- 5. 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra - Kintek Solution [kindle-tech.com]

- 7. researchgate.net [researchgate.net]

- 8. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 9. researchgate.net [researchgate.net]

- 10. uoguelph.ca [uoguelph.ca]

- 11. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to 2-Amino-3-methylpyridine for Drug Development Professionals

An In-depth Review of the Synthesis, Properties, and Applications of a Key Pharmaceutical Intermediate

Introduction

2-Amino-3-picoline, systematically known in IUPAC nomenclature as 3-methylpyridin-2-amine , is a pivotal chemical intermediate in the pharmaceutical and agrochemical industries.[1][2] Its structural motif, a pyridine (B92270) ring substituted with both an amino and a methyl group, provides a versatile scaffold for the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[1][3] This technical guide offers a comprehensive overview of 2-Amino-3-methylpyridine (CAS No: 1603-40-3), detailing its physicochemical properties, established synthesis protocols, and significant applications in drug discovery and development.[4]

Physicochemical and Computational Data

Accurate characterization of a chemical intermediate is fundamental for its effective use in synthesis and process development. The properties of this compound are well-documented, ensuring reliability and reproducibility in experimental settings. A purity of 97% or higher is typically required for pharmaceutical applications to ensure the quality and yield of the final drug product.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1603-40-3 | [2][4] |

| Molecular Formula | C₆H₈N₂ | [4][5] |

| Molecular Weight | 108.14 g/mol | [4][5] |

| IUPAC Name | 3-methylpyridin-2-amine | [2] |

| Synonyms | 2-Amino-3-picoline, 3-Methyl-2-pyridinamine | [2][6] |

| Appearance | White to light orange/yellow solid or liquid | [6] |

| Melting Point | 29-32°C (lit.) | [7] |

| Boiling Point | 221-222°C (lit.) | [8] |

| Density | 1.073 g/mL at 25°C (lit.) | |

| Flash Point | 118°C (244.4°F) - closed cup | [7] |

| Refractive Index | n20/D 1.5823 (lit.) |

Table 2: Computed Molecular Properties

| Property | Value | Reference(s) |

| Topological Polar Surface Area (TPSA) | 38.91 Ų | [5] |

| LogP (octanol-water partition coeff.) | 0.97222 | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

| Rotatable Bonds | 0 | [5] |

Synthesis and Experimental Protocols

The synthesis of this compound is a critical process for its application as a building block. Several methods have been reported for its preparation. Below is a detailed experimental protocol for a common laboratory-scale synthesis.

Experimental Protocol: Hofmann Rearrangement for Synthesis

This protocol is based on a Hofmann rearrangement of 3-methyl-2-pyridinecarboxamide.[9]

Objective: To synthesize this compound from 3-methyl-2-pyridinecarboxamide.

Materials:

-

3-methyl-2-pyridinecarboxamide

-

Sodium hydroxide (B78521) (NaOH) aqueous solution (12%)

-

Liquid bromine (Br₂)

-

Ethyl acetate (B1210297)

-

Ice-salt water bath

-

Standard laboratory glassware and extraction apparatus

Methodology:

-

Preparation of Sodium Hypobromite (B1234621) Solution:

-

Cool 320 mL of 12% NaOH aqueous solution to 0-5°C using an ice-salt water bath.

-

Slowly add 25 mL of liquid bromine dropwise to the cooled NaOH solution while maintaining the temperature.

-

After the addition is complete, keep the solution at this temperature for 30 minutes to ensure the formation of sodium hypobromite.[9]

-

-

Hofmann Reaction:

-

Dissolve the starting material, 3-methyl-2-pyridinecarboxamide, in 250 mL of 12% NaOH aqueous solution.

-

Add the freshly prepared sodium hypobromite solution dropwise to the carboxamide solution at 0°C. The solid will gradually dissolve.[9]

-

Once the addition is complete, raise the temperature of the reaction mixture to 60°C for 30 minutes.[9]

-

-

Extraction and Purification:

-

Cool the reaction solution.

-

Perform liquid-liquid extraction three times using 250 mL of ethyl acetate for each extraction.

-

Combine the organic phases and wash them twice with 50 mL of water.

-

Dry the organic phase and concentrate it to obtain the crude product as a red liquid.

-

Purify the crude product by reduced pressure distillation, collecting the fraction at 107-108.5°C and 2.67 kPa.[9]

-

The following diagram illustrates the logical workflow of this synthesis protocol.

Applications in Drug Development and Organic Synthesis

This compound is a high-value intermediate due to its dual functionality as both an amine and a substituted pyridine.[1] This structure makes it a versatile building block for a range of pharmaceutical and agrochemical compounds.[1]

Key Application Areas:

-

Active Pharmaceutical Ingredients (APIs): It serves as a crucial precursor in the synthesis of various APIs.[1] Its structural elements are incorporated into drugs for treating a wide array of conditions.[1] For instance, it is a known intermediate in the synthesis of drugs like Pemirolast and Lumacaftor.[10]

-

Medicinal Chemistry: Pyridine and its derivatives are known to be involved in a wide range of bioactivities.[11] The 2-aminopyridine (B139424) scaffold, in particular, is a precursor for heterocyclic compounds with medicinal value.[11] Research has shown that derivatives can exhibit antimicrobial, anti-inflammatory, anti-HIV, and antitumor activities.[9][12]

-

Nitric Oxide Synthase Inhibition: The compound itself has been identified as a nitric oxide synthase inhibitor.[9]

-

Coordination Chemistry: The pyridine nitrogen and the exocyclic amino group are effective coordination sites. Complexes of this compound with metals like Copper(II) and Silver(I) have been synthesized and studied for their potential biological applications, including antibacterial and antioxidant activities.[12]

-

Agrochemicals: It is used in the development of effective pesticides and herbicides, contributing to crop protection.[1]

The diagram below illustrates the relationship between the core structure of this compound and its diverse applications.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C6H8N2 | CID 15347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. scbt.com [scbt.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound | 1603-40-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. Cas Landing [thermofisher.com]

- 9. Page loading... [guidechem.com]

- 10. 2-Amino-3-Methyl Pyridine [jubilantingrevia.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Discovery and history of 2-Amino-3-methylpyridine

An In-depth Technical Guide to 2-Amino-3-methylpyridine: Discovery and History

Abstract

This compound, a pivotal heterocyclic amine, has carved a significant niche as a fundamental building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1][2][3] This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies for this compound, with a particular focus on the seminal Chichibabin reaction. Detailed experimental protocols, tabulated physicochemical data, and visualizations of reaction pathways are presented to serve as an in-depth resource for researchers, scientists, and professionals in drug development.

Introduction

This compound, also known as 2-amino-3-picoline, is an aromatic organic compound with the chemical formula C₆H₈N₂.[4] Its structure, featuring a pyridine (B92270) ring substituted with an amino group at the 2-position and a methyl group at the 3-position, imparts a unique reactivity profile that makes it a valuable intermediate in organic synthesis.[3] The strategic placement of these functional groups allows for further molecular elaboration, leading to complex molecules with diverse biological activities.[2][3] Consequently, this compound is a crucial precursor in the production of various active pharmaceutical ingredients (APIs) and agrochemicals.[3][5]

Discovery and Historical Context

The history of this compound is intrinsically linked to the discovery of the Chichibabin reaction by Russian chemist Aleksei Chichibabin in 1914.[6][7] This groundbreaking reaction provided a direct method for the amination of pyridine and its derivatives, which were previously challenging to functionalize with an amino group.[5] The Chichibabin reaction involves the nucleophilic substitution of a hydrogen atom on the pyridine ring with an amino group, typically by reacting the pyridine derivative with sodium amide (NaNH₂).[6][7]

The application of this reaction to 3-methylpyridine (B133936) (3-picoline) directly yields this compound. For substituted pyridines like 3-methylpyridine, the amination preferentially occurs at the 2-position.[6] This regioselectivity is a key feature of the Chichibabin reaction. Early reports indicated that the reaction of 3-methylpyridine with sodamide could produce a mixture of this compound and 2-amino-5-methylpyridine, which could then be separated by fractional distillation.[8]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 1603-40-3 | [9][10] |

| Molecular Formula | C₆H₈N₂ | [4][9] |

| Molecular Weight | 108.14 g/mol | [4][9] |

| Appearance | Yellow to dark yellow moist crystals, solid or liquid. | [11][12] |

| Melting Point | 29-31 °C | [11][12] |

| Boiling Point | 221-222 °C | [11] |

| Density | 1.073 g/mL at 25 °C | [11] |

| Flash Point | 118 °C (closed cup) | [11] |

| Refractive Index | n20/D 1.5823 | |

| Purity | >95% (by GC) | [11][13] |

Synthesis via the Chichibabin Reaction

The Chichibabin reaction remains a primary and historically significant method for the industrial production of this compound.

Reaction Mechanism

The reaction proceeds via a nucleophilic aromatic substitution mechanism.[6] The key steps are:

-

Nucleophilic Attack: The strongly nucleophilic amide ion (NH₂⁻), generated from sodium amide, attacks the electron-deficient C2 position of the pyridine ring.[6][14]

-

Formation of a σ-adduct: This attack forms an anionic σ-adduct, often referred to as a Meisenheimer-like intermediate, which is stabilized by the sodium cation.[7]

-

Aromatization and Hydride Elimination: The pyridine ring regains its aromaticity by eliminating a hydride ion (H⁻).[7]

-

Protonation: The resulting sodium salt of this compound is then protonated during aqueous workup to yield the final product.[5]

Caption: Mechanism of the Chichibabin Reaction.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound based on the Chichibabin reaction.

Materials:

-

3-methylpyridine (anhydrous)

-

Sodium amide (sodamide), finely divided

-

Anhydrous inert solvent (e.g., xylene, toluene)[8]

-

Water

-

Reaction vessel (e.g., stainless steel autoclave) equipped with a stirrer, reflux condenser, and addition funnel[8]

Procedure:

-

Preparation: In a suitable reaction vessel, disperse finely divided sodium amide in an anhydrous inert solvent like xylene.[8]

-

Heating: Heat the suspension to a temperature of 130-140°C with stirring.[8]

-

Addition of 3-methylpyridine: Slowly add anhydrous 3-methylpyridine to the hot dispersion of sodium amide. The reaction is exothermic, and hydrogen gas is evolved.[8] The temperature is typically maintained between 150-170°C.

-

Reaction Time: After the addition is complete, continue stirring the reaction mixture for several hours (e.g., 3 hours) to ensure the reaction goes to completion.[8]

-

Quenching: After the reaction, cool the mixture. A common procedure involves removing a portion of the solvent by distillation under vacuum. The remaining residue is then carefully treated first with methanol and then with water to quench any unreacted sodium amide and to hydrolyze the sodium salt of the product.[8]

-

Extraction and Separation: The resulting mixture will separate into aqueous and non-aqueous layers. Separate the non-aqueous layer containing the product mixture.[8]

-

Purification: Subject the non-aqueous layer to fractional distillation to separate this compound from other isomers (like 2-amino-5-methylpyridine) and unreacted starting material.[8]

Caption: General workflow for the synthesis of this compound.

Reaction Conditions and Yields

The yield of this compound from the Chichibabin reaction can vary depending on the specific conditions employed.

| Starting Material | Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| 3-Methylpyridine | Sodium Amide (NaNH₂) | Xylene or Toluene | 130-170 | ~50 | [6] |

| 3-Methylpyridine | Sodium Amide (NaNH₂) | Liquid Ammonia | Lower Temperatures | Varies | [6] |

Alternative Synthesis Routes

While the Chichibabin reaction is prominent, other methods for the synthesis of this compound have been developed. One such method starts from 2-cyano-3-methylpyridine. This route involves the hydrolysis of the cyano group to an amide, followed by a Hofmann rearrangement to yield the desired aminopyridine.[15]

Another approach involves the preparation of 2,5-dibromo-3-methylpyridine (B189406) from this compound, indicating its use as a starting material for further functionalization.[15][16]

Applications in Research and Development

This compound is a versatile building block with numerous applications:

-

Pharmaceutical Synthesis: It is a key intermediate in the synthesis of various pharmaceuticals, including antibacterial, analgesic, anti-asthmatic, and anti-HIV drugs.[15]

-

Agrochemicals: It is used in the synthesis of modern pesticides.[15]

-

Coordination Chemistry: It serves as a ligand in the formation of coordination complexes with metal ions like Cu(II) and Ag(I), which have shown potential biological activities.[17]

-

Materials Science: It has been reported as a solubilizer for carbon nanotube materials.[15]

Caption: Historical discovery timeline.

Conclusion

The discovery of this compound is a direct consequence of the development of the Chichibabin reaction, a cornerstone of heterocyclic chemistry. This reaction provided an efficient and direct route to this valuable compound, which has since become indispensable in the fields of medicinal chemistry and agrochemical research. The understanding of its synthesis, properties, and reactivity continues to be crucial for the development of new and innovative chemical entities. This guide has provided a detailed overview of its history, synthesis, and properties to aid researchers and professionals in their scientific endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. scbt.com [scbt.com]

- 5. scientificupdate.com [scientificupdate.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 8. US2456379A - 2-amino-5-methyl pyridine and process of making it - Google Patents [patents.google.com]

- 9. This compound | C6H8N2 | CID 15347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Amino-3-Methyl Pyridine [jubilantingrevia.com]

- 11. 1603-40-3 CAS | this compound | Amines & Amine Salts | Article No. 01046 [lobachemie.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. This compound (95%) - Amerigo Scientific [amerigoscientific.com]

- 14. myttex.net [myttex.net]

- 15. Page loading... [guidechem.com]

- 16. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents [patents.google.com]

- 17. mdpi.com [mdpi.com]

Synthesis of 2-Amino-3-methylpyridine from 3-Picoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-amino-3-methylpyridine, a crucial intermediate in the pharmaceutical and agrochemical industries. The primary focus of this document is the Chichibabin reaction, the most direct and historically significant method for this transformation. This guide will detail the reaction mechanism, provide in-depth experimental protocols, present quantitative data, and discuss alternative synthetic strategies.

The Chichibabin Reaction: A Direct Amination Approach

The Chichibabin reaction, first reported by Aleksei Chichibabin in 1914, is a method for the direct amination of pyridine (B92270) and its derivatives.[1] It involves the reaction of a heterocyclic nitrogen compound with an alkali metal amide, typically sodium amide (NaNH₂), to produce the corresponding 2-amino derivative. In the case of 3-picoline (3-methylpyridine), the reaction yields a mixture of this compound and the isomeric byproduct, 2-amino-5-methylpyridine (B29535).

Reaction Mechanism

The Chichibabin reaction proceeds via a nucleophilic addition-elimination mechanism. The key steps are as follows:

-

Nucleophilic Attack: The amide anion (NH₂⁻), a powerful nucleophile, attacks the electron-deficient C2 position of the pyridine ring of 3-picoline. This forms a negatively charged intermediate known as a σ-adduct or Meisenheimer adduct.

-

Hydride Elimination: The aromaticity of the pyridine ring is restored through the elimination of a hydride ion (H⁻). This is the rate-determining step of the reaction.

-

Protonation: The newly formed amino group is protonated during the aqueous workup to yield the final this compound product.

Caption: Mechanism of the Chichibabin Reaction.

Experimental Protocols

The following protocols are based on procedures described in the patent literature for the amination of 3-picoline. These procedures aim to control the reaction conditions to influence the isomer ratio and overall yield.

Protocol 1: High-Pressure Amination

This protocol describes a modified Chichibabin reaction conducted under pressure to improve the yield of the desired this compound.

Materials:

-

3-Picoline

-

Sodium Amide (NaNH₂)

-

Xylene (anhydrous)

-

Ammonia (B1221849) (gas)

-

Nitrogen (gas)

-

Water

Equipment:

-

High-pressure autoclave (e.g., Magne Drive) equipped with a stirrer, heating mantle, and pressure gauge.

-

Standard laboratory glassware for workup.

Procedure:

-

Charge the autoclave with sodium amide (1.5 moles), anhydrous xylene (400 mL), and 3-picoline (1.0 mole).

-

Seal the autoclave and purge with nitrogen gas to create an inert atmosphere.

-

Pressurize the autoclave with ammonia gas to approximately 30 psig, followed by nitrogen gas to a total pressure of 220 psig.

-

Begin stirring and heat the reaction mixture to 152°C. The onset of the reaction is indicated by the evolution of hydrogen gas.

-

Maintain the temperature between 140-152°C and the pressure around 350 psig for approximately 5 hours, or until hydrogen evolution ceases.

-

Cool the autoclave to room temperature and carefully vent the excess pressure.

-

Hydrolyze the reaction mixture by the slow addition of water (150 mL).

-

Separate the organic (xylene) layer. Extract the aqueous layer with an additional portion of xylene (25 mL).

-

Combine the organic extracts and purify by distillation to isolate the product mixture.

Protocol 2: Amination with In-Situ Prepared Sodium Amide

This protocol details the preparation of sodium amide in-situ followed by the amination of 3-picoline.

Materials:

-

Sodium metal

-

Liquid Ammonia

-

Ferric nitrate (B79036) hexahydrate (catalyst)

-

3-Picoline

-

Toluene (B28343) (anhydrous)

-

Water

Equipment:

-

Three-neck flask equipped with a mechanical stirrer, dry ice condenser, and gas inlet.

-

Heating mantle.

-

Standard laboratory glassware for workup.

Procedure:

-

In the three-neck flask, prepare sodium amide by slowly adding sodium metal (1.3 moles) to liquid ammonia (approximately 700 mL) containing a catalytic amount of ferric nitrate hexahydrate.

-

After the formation of sodium amide is complete, carefully evaporate the excess liquid ammonia.

-

Add anhydrous toluene (300 mL) to the flask.

-

Add 3-picoline (1.0 mole) to the reaction mixture at room temperature.

-

Transfer the mixture to a high-pressure autoclave.

-

Pressurize with ammonia and nitrogen as described in Protocol 1.

-

Heat the mixture to 145-152°C for 12 hours.

-

Follow the cooling, venting, and workup procedures as outlined in Protocol 1.

Quantitative Data

The ratio of the this compound to 2-amino-5-methylpyridine isomers is highly dependent on the reaction conditions. The following tables summarize data from experimental studies.

Table 1: Influence of Reaction Conditions on Isomer Ratio

| Parameter | Condition 1 | Condition 2 |

| Temperature | 140-152°C | 145-152°C |

| Pressure | ~350 psig | up to 1040 psig |

| Reaction Time | 5 hours | 12 hours |

| Catalyst | Mixture of isomers | None |

| 2,3-isomer : 2,5-isomer Ratio | 1 : 3.69 | 1 : 3.92 |

Data sourced from patent literature.

Alternative Synthesis Routes

While the Chichibabin reaction is the most direct method, other synthetic pathways to this compound exist. These often involve multiple steps and may be employed when specific substitution patterns are required or to avoid the harsh conditions of the Chichibabin reaction.

One common strategy involves the amination of a pre-functionalized pyridine ring, such as 2-chloro-3-methylpyridine. This nucleophilic aromatic substitution reaction typically proceeds under milder conditions than the Chichibabin reaction.

Another approach is through the Hofmann rearrangement of 3-methylpicolinamide. This involves the conversion of the amide to an amine with one fewer carbon atom.

Caption: Alternative synthetic routes to this compound.

Safety Considerations

The Chichibabin reaction involves hazardous materials and conditions and must be performed with appropriate safety precautions.

-

Sodium Amide: is a highly reactive and corrosive solid. It reacts violently with water to produce ammonia and sodium hydroxide. It should be handled in an inert, dry atmosphere.

-

High Pressure and Temperature: The reaction is typically carried out at elevated temperatures and pressures, requiring the use of a properly rated and maintained autoclave.

-

Hydrogen Gas Evolution: The reaction produces flammable hydrogen gas, which must be safely vented.

-

Ammonia: is a corrosive and toxic gas. The reaction and workup should be conducted in a well-ventilated fume hood.

Personnel performing this synthesis should be well-trained in handling air-sensitive reagents and high-pressure equipment. A thorough risk assessment should be conducted before commencing any experimental work.

Conclusion

The synthesis of this compound from 3-picoline is a well-established process, with the Chichibabin reaction being the most prominent method. While effective, the reaction conditions can be harsh and lead to the formation of isomers. The modified, high-pressure protocols presented in this guide offer a means to influence the product distribution. For applications requiring high isomeric purity or milder reaction conditions, the alternative synthetic routes provide viable, albeit more complex, options. The choice of synthetic strategy will ultimately depend on the specific requirements of the target application, scale of production, and available resources.

References

The Chichibabin Reaction for 2-Amino-3-methylpyridine Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the Chichibabin reaction for the synthesis of 2-Amino-3-methylpyridine, a key intermediate in the pharmaceutical and agrochemical industries. The document details the reaction mechanism, experimental protocols under various conditions, and an analysis of potential side reactions and isomer distribution.

Introduction to the Chichibabin Reaction

First reported by Aleksei Chichibabin in 1914, the Chichibabin reaction is a nucleophilic aromatic substitution that directly introduces an amino group onto a pyridine (B92270) ring or related nitrogen-containing heterocycles.[1][2] The reaction typically employs sodium amide (NaNH₂) as the aminating agent in an inert, high-boiling solvent such as xylene or toluene, or in liquid ammonia (B1221849).[2][3] This direct C-H functionalization provides an efficient route to 2-aminopyridine (B139424) derivatives, which are valuable building blocks in organic synthesis.[3] For 3-methylpyridine (B133936) (3-picoline), the Chichibabin reaction is a primary method for the synthesis of this compound.

Reaction Mechanism

The Chichibabin reaction proceeds via an addition-elimination mechanism, initiated by the nucleophilic attack of the amide anion (NH₂⁻) on the electron-deficient pyridine ring.[2][3] The reaction mechanism can be summarized in the following key steps:

-

Formation of the σ-Adduct: The potent nucleophile, the amide ion, adds to the C2 position of the pyridine ring. This step is facilitated by the coordination of the sodium cation to the pyridine nitrogen, which increases the electrophilicity of the α-carbons.[2] This addition results in the formation of a negatively charged intermediate known as a σ-adduct or Meisenheimer-like complex.[2]

-

Aromatization via Hydride Elimination: The aromaticity of the pyridine ring is restored through the elimination of a hydride ion (H⁻).[2] This is typically the rate-determining step.

-

Reaction of the Hydride Ion: The highly basic hydride ion abstracts a proton from the newly introduced amino group or from the solvent (e.g., ammonia, if used), leading to the formation of hydrogen gas and the sodium salt of the aminopyridine.[2]

-

Workup: The final product, this compound, is obtained after an aqueous workup, which neutralizes the reaction mixture and protonates the amino group.[2]

Quantitative Data Presentation

The yield and isomer distribution of the Chichibabin reaction with 3-methylpyridine are highly dependent on the reaction conditions. Under traditional atmospheric pressure conditions, the reaction typically favors the formation of this compound. However, modified procedures under pressure can significantly alter the isomer ratio.

| Condition | Starting Material | Product(s) | Isomer Ratio (2,3- : 2,5-) | Total Yield (%) | Reference |

| Traditional | 3-Methylpyridine | This compound | ~10.5 : 1 | ~50 | [1][4] |

| Modified (Pressure) | 3-Methylpyridine | This compound & 2-Amino-5-methylpyridine (B29535) | 1 : 3.92 | Not specified | [1][4] |

| Modified (Pressure) | 3-Methylpyridine | This compound & 2-Amino-5-methylpyridine | 1 : 3.69 | Not specified | [4] |

Experimental Protocols

Two distinct experimental protocols are presented below: a traditional approach under atmospheric pressure and a modified procedure under elevated pressure.

Traditional Synthesis under Atmospheric Pressure (Representative Protocol)

This protocol is a composite based on general descriptions of the traditional Chichibabin reaction.[3]

Materials:

-

3-Methylpyridine (3-picoline)

-

Sodium amide (NaNH₂)

-

Anhydrous xylene (or toluene)

-

Water

-

Hydrochloric acid (for neutralization, optional)

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a nitrogen inlet, add anhydrous xylene.

-

Addition of Reactants: Under a nitrogen atmosphere, add sodium amide to the solvent. While stirring, slowly add 3-methylpyridine to the suspension.

-

Reaction: Heat the reaction mixture to reflux (typically 130-140°C for xylene) and maintain for several hours. The progress of the reaction can be monitored by the evolution of hydrogen gas.[2]

-

Quenching: After the reaction is complete (cessation of gas evolution), cool the mixture to room temperature. Cautiously quench the reaction by the slow addition of water.

-

Workup: Separate the organic layer. The aqueous layer can be extracted with an organic solvent. Combine the organic layers.

-

Purification: Dry the combined organic extracts over an anhydrous drying agent, filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation or recrystallization.

Modified Synthesis under Pressure (Based on Patent US4386209A)[1]

This protocol describes a modified Chichibabin reaction designed to favor the formation of the 2-amino-5-methylpyridine isomer.

Materials:

-

3-Methylpyridine (1 mole, 93 g)

-

Sodamide (1.5 mole, 58.5 g)

-

Xylene (400 cc)

-

Oleic acid (0.1 cc, as a catalyst)

-

A mixture of 2-amino-5-methylpyridine and this compound (0.05 mole, 5.4 g in a 2.9:1 ratio, as a catalyst)

-

Ammonia (gas)

-

Nitrogen (gas)

-

Water (150 cc)

Procedure:

-

Reaction Setup: A one-liter autoclave (Magne Drive) equipped with a water-cooled reflux condenser and a pressure relief valve (set at 350 psig) is used.

-

Charging the Reactor: The autoclave is charged with sodamide, xylene, oleic acid, 3-picoline, and the aminopyridine catalyst mixture.

-

Pressurization: The autoclave is purged with nitrogen, then pressurized to 30 psig with ammonia and further to 220 psig with nitrogen.

-

Reaction: The stirred mixture is slowly heated to 152°C, at which point hydrogen evolution begins. The reaction is continued for approximately 5 hours, during which the temperature is gradually lowered to 140°C.

-

Workup: The autoclave is cooled to room temperature and vented. The reaction mixture is carefully hydrolyzed with 150 cc of water.

-

Extraction and Isolation: The xylene layer is separated, and the aqueous phase is extracted with an additional 25 cc of xylene. The combined xylene extracts are distilled to yield the product mixture.

-

Analysis: The ratio of 2-amino-5-methylpyridine to this compound is determined by Gas-Liquid Chromatography (GLC).

Side Reactions and Isomerism

The Chichibabin reaction of 3-methylpyridine can lead to the formation of several byproducts, with the most significant being the isomeric 2-amino-5-methylpyridine.

-

Isomer Formation: The amination of 3-methylpyridine can occur at either the C2 or C6 position. Due to the directing effect of the methyl group, attack at the C2 position is sterically hindered to some extent, while the C6 position is also activated. However, under standard conditions, the formation of this compound is favored.[1][4] As noted in the quantitative data, reaction conditions, particularly pressure, can dramatically influence the ratio of the 2,3- and 2,5-isomers.[1][4]

-

Dimerization: Another potential side reaction is the dimerization of the pyridine substrate.[2] This is more commonly observed with other substituted pyridines but can occur under the harsh reaction conditions of the Chichibabin reaction.[2]

-

Over-amination: If an excess of sodium amide is used, a second amination can occur, leading to the formation of diaminopyridines.[3]

Conclusion